1-[2-(HEXYLOXY)ETHOXY]HEXANE
Description
1-[2-(Hexyloxy)ethoxy]hexane is a branched ether compound characterized by a hexane backbone substituted with a 2-(hexyloxy)ethoxy group. Its structure comprises two hexyl chains connected via an ethoxy linker, resulting in a hydrophobic molecule with moderate polarity. This compound is primarily used in organic synthesis and as a solvent or surfactant in industrial applications due to its balanced lipophilic-hydrophilic properties.
Properties
CAS No. |
74231-58-6 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
1-(2-hexoxyethoxy)hexane |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
ITZAHBOREXAZFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCCCCC |
Canonical SMILES |
CCCCCCOCCOCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of hexanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the hexane chains and the ethylene glycol unit .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: Nucleophilic substitution reactions can replace the ether oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- finds applications in several fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of lipid bilayers and other biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- involves its ability to form stable ether linkages, which can interact with various molecular targets. These interactions can influence the physical and chemical properties of the compounds it is combined with, thereby affecting their behavior in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(2E)-1-(1-Ethoxyethoxy)-2-hexene
- Structure : Features an ethoxyethoxy group attached to a hexene chain with an E-configuration double bond .
- Key Differences :
- The presence of a double bond increases rigidity and reactivity (e.g., susceptibility to oxidation or addition reactions).
- Lower boiling point compared to saturated analogs due to reduced van der Waals interactions.
- Analytical Data :
1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane
- Structure : Contains an epoxy group and a branched 2-ethylhexyl chain .
- Key Differences :
- Applications : Used in resins and adhesives, unlike the more inert 1-[2-(hexyloxy)ethoxy]hexane.
PG6 (1-(2-Methoxy-ethoxy)-2-{2-[2-(2-methoxy-ethoxy]-ethoxy}-ethane)
- Structure : A polyether with multiple ethoxy units and methoxy termini .
- Key Differences :
- Higher oxygen content increases polarity and water solubility.
- Molecular weight (C₁₂H₂₆O₆, MW 266.33 g/mol) is nearly double that of this compound (estimated MW ~230 g/mol).
- Applications : Used in pharmaceuticals or cosmetics as a solubilizing agent .
Physical and Chemical Properties
*Estimated based on analogous ethers in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
